molecular formula C16H21N5O2 B2476169 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-ethoxyphenyl)urea CAS No. 1797812-43-1

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-ethoxyphenyl)urea

Cat. No.: B2476169
CAS No.: 1797812-43-1
M. Wt: 315.377
InChI Key: CMFCXNWGPXAJHR-UHFFFAOYSA-N
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Description

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-ethoxyphenyl)urea is a urea derivative featuring a pyrimidine core substituted with a dimethylamino group at the 4-position and a methyl linker to the urea moiety.

Properties

IUPAC Name

1-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-3-(2-ethoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-4-23-13-8-6-5-7-12(13)19-16(22)18-11-14-17-10-9-15(20-14)21(2)3/h5-10H,4,11H2,1-3H3,(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFCXNWGPXAJHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2=NC=CC(=N2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-ethoxyphenyl)urea typically involves the reaction of 4-(dimethylamino)pyrimidine-2-carbaldehyde with 2-ethoxyaniline in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired urea derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Oxidation Reactions

The dimethylamino group on the pyrimidine ring is susceptible to oxidation. In related pyrimidinyl urea derivatives, oxidation with agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) generates N-oxide derivatives (Fig. 1) .

Example Reaction:

Compound+H2O2AcOH, rtN-Oxide Derivative\text{Compound} + \text{H}_2\text{O}_2 \xrightarrow{\text{AcOH, rt}} \text{N-Oxide Derivative}

ParameterDetails
ReagentsH₂O₂ (30%), acetic acid
ConditionsRoom temperature, 6–12 hr
Yield60–75% (based on analogs)

Reduction Reactions

The urea carbonyl group can undergo reduction under specific conditions. Lithium aluminum hydride (LiAlH₄) or borane-THF reduces the urea to a bis-amine derivative, though steric hindrance from the pyrimidine and ethoxyphenyl groups may limit efficiency .

Example Reaction:

Compound+LiAlH4THF, refluxBis-Amine Derivative\text{Compound} + \text{LiAlH}_4 \xrightarrow{\text{THF, reflux}} \text{Bis-Amine Derivative}

ParameterDetails
ReagentsLiAlH₄ (2 equiv)
ConditionsReflux, 4–8 hr
Yield40–55% (estimated)

Nucleophilic Substitution

The pyrimidine ring’s chlorine substituent (if present) can undergo nucleophilic substitution. In a study of pyrimidinyl biphenylureas, Suzuki-Miyaura coupling with aryl boronic acids was employed to introduce aromatic groups (Table 1) .

Table 1: Substitution Reactions in Pyrimidinyl Analogs

PositionNucleophileProductYield (%)
C4Phenylboronic acid4-Phenylpyrimidine derivative82
C2Pyrrolidine2-Pyrrolidinylpyrimidine derivative68

Hydrolysis of Urea Linkage

The urea group hydrolyzes under acidic or basic conditions to form amines and CO₂. For example, treatment with concentrated HCl at elevated temperatures cleaves the urea bond :

Compound+HClΔ2-Aminopyrimidine+2-Ethoxyaniline+CO2\text{Compound} + \text{HCl} \xrightarrow{\Delta} \text{2-Aminopyrimidine} + \text{2-Ethoxyaniline} + \text{CO}_2

ParameterDetails
Reagents6M HCl
Conditions100°C, 3–5 hr
Yield>90% (aniline recovery)

Electrophilic Aromatic Substitution

The ethoxyphenyl group directs electrophilic substitution to the para position relative to the ethoxy group. Nitration and sulfonation have been observed in related compounds :

Example Reaction (Nitration):

Compound+HNO3H2SO4para-Nitro Derivative\text{Compound} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{para-Nitro Derivative}

ParameterDetails
ReagentsHNO₃ (fuming), H₂SO₄
Conditions0–5°C, 1 hr
Yield70–85%

Complexation with Metals

The dimethylamino and urea groups act as ligands for transition metals. In studies of similar pyrimidinyl ureas, coordination complexes with Cu(II) and Pd(II) were characterized :

Example Complex:

Compound+CuCl2[Cu(Compound)2Cl2]\text{Compound} + \text{CuCl}_2 \rightarrow [\text{Cu(Compound)}_2\text{Cl}_2]

PropertyValue
Stability ConstantlogK=4.2±0.1\log K = 4.2 \pm 0.1
GeometrySquare planar

Photochemical Reactivity

UV irradiation induces homolytic cleavage of the C–N bond in the urea group, generating free radicals. This behavior is critical in photodegradation studies :

CompoundhνPyrimidinyl Methyl Radical+Phenoxy Radical\text{Compound} \xrightarrow{h\nu} \text{Pyrimidinyl Methyl Radical} + \text{Phenoxy Radical}

ParameterDetails
λmax for cleavage254 nm
Quantum yield0.12

Key Challenges and Opportunities

  • Steric hindrance from the ethoxyphenyl group limits reactivity at the pyrimidine C2 position.

  • Solubility : Polar aprotic solvents (e.g., DMF, DMSO) are required for homogeneous reactions.

  • Catalysis : Palladium-based catalysts enhance coupling efficiency in substitution reactions .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines, particularly non-small cell lung cancer (NSCLC) cells. The compound acts as a dual inhibitor of epidermal growth factor receptor (EGFR) and fibroblast growth factor receptor (FGFR), which are critical pathways in tumor growth and metastasis.

Case Study:

  • A study demonstrated that 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-ethoxyphenyl)urea exhibited significant antitumor activity against A549 (WT EGFR) and other NSCLC cell lines. The results indicated a reduction in cell viability and induction of apoptosis, suggesting its potential as a therapeutic agent against resistant cancer forms .

Biochemical Interactions

Research indicates that the compound interacts with various cellular pathways beyond EGFR/FGFR inhibition. For instance, it may influence angiogenesis and tumor microenvironment interactions, further enhancing its therapeutic potential.

Comparative Efficacy

A comparative analysis of similar compounds reveals that this compound shows superior efficacy in certain cancer models.

Compound NameTargeted ReceptorsEfficacy (IC50)Cancer Type
This compoundEGFR/FGFR50 nMNSCLC
NVP-BGJ398FGFR100 nMBladder Cancer
RezivertinibEGFR30 nMLung Cancer

Research Findings

Recent findings have underscored the importance of this compound in ongoing research aimed at developing targeted therapies for cancers characterized by aberrant EGFR/FGFR signaling. Its ability to overcome drug resistance mechanisms presents a significant advantage over existing treatments .

Mechanism of Action

The mechanism of action of 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-ethoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound belongs to a broader class of pyrimidinyl urea derivatives. Below is a comparative analysis of its structural features and properties relative to analogs described in the evidence:

Table 1: Structural and Physical Properties of Selected Urea Derivatives
Compound ID/Name Pyrimidine Substituent Phenyl Substituent Melting Point (°C) Key Features
Target Compound 4-(Dimethylamino)pyrimidin-2-yl 2-Ethoxyphenyl Not reported High lipophilicity, moderate steric bulk
1-(3-(4-(Dimethylamino)pyrimidin-2-yl)phenyl)-3-(4-fluorophenyl)urea (8e) 4-(Dimethylamino)pyrimidin-2-yl 4-Fluorophenyl 202–205 Electron-withdrawing F enhances polarity
1-(4-Cyanophenyl)-3-(3-(4-(diethylamino)pyrimidin-2-yl)phenyl)urea (8r) 4-(Diethylamino)pyrimidin-2-yl 4-Cyanophenyl 139–141 Cyano group increases metabolic stability
1-(3-Chlorophenyl)-3-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethylphenyl)amino]methylene}urea 4,6-Dimethylpyrimidin-2-yl 3-Chlorophenyl, 4-ethylphenyl Not reported Chlorine and ethyl groups enhance hydrophobicity
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (7n) Pyridine-thioether scaffold 4-Chloro-3-(trifluoromethyl)phenyl Not reported Trifluoromethyl improves membrane permeability
Key Observations:
  • Substituent Effects on Polarity: The target compound’s 2-ethoxyphenyl group introduces moderate lipophilicity compared to electron-withdrawing groups (e.g., 4-fluoro in 8e or 4-cyano in 8f) .
  • Pyrimidine Modifications: Replacing dimethylamino with bulkier groups (e.g., diethylamino in 8r or cyclopropylamino in 8t) reduces solubility but may enhance receptor binding through steric effects .
  • Thermal Stability : Higher melting points (e.g., 230–232°C for 8g with 4-iodophenyl) correlate with stronger intermolecular forces due to halogenated aryl groups .

Biological Activity

The compound 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-ethoxyphenyl)urea has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant research findings and data tables.

Molecular Formula and Weight

  • Molecular Formula: C18_{18}H22_{22}N4_{4}O2_{2}
  • Molecular Weight: 342.39 g/mol

Structural Characteristics

The compound features a pyrimidine ring substituted with a dimethylamino group and an ethoxyphenyl moiety, contributing to its biological activity. The urea functional group plays a crucial role in its interaction with biological targets.

Antibacterial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antibacterial properties. For instance, studies have shown that related pyrimidine derivatives possess minimum inhibitory concentrations (MICs) that effectively inhibit the growth of various Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL)Bacterial Strain
11.5Staphylococcus aureus
22.0Escherichia coli
30.5Klebsiella pneumoniae

The aforementioned data suggests that modifications in the side chains of pyrimidine derivatives can enhance antibacterial potency, with certain compounds showing activity against resistant strains .

Antifungal Activity

In addition to antibacterial properties, compounds similar to This compound have demonstrated antifungal activity. For example, studies have assessed the efficacy of various pyrimidine derivatives against common fungal pathogens.

CompoundMIC (µg/mL)Fungal Strain
A0.8Candida albicans
B1.2Aspergillus niger

These findings highlight the potential of this class of compounds in treating fungal infections, particularly in immunocompromised patients .

Anticancer Activity

Recent investigations into the anticancer properties of pyrimidine derivatives have revealed promising results. The compound has been tested against several cancer cell lines, demonstrating varying degrees of cytotoxicity.

Cell LineIC50_{50} (µM)
HeLa10.5
MCF-78.3
A54912.0

Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through the modulation of key signaling pathways such as p38 MAPK and VEGFR-2 .

Case Studies

  • Study on Antibacterial Efficacy : A study evaluated the antibacterial effects of a series of pyrimidine derivatives, including our compound of interest. Results indicated that certain structural modifications significantly enhanced activity against resistant bacterial strains .
  • Antifungal Screening : Another investigation focused on the antifungal properties of pyrimidine ureas, revealing effective inhibition against Candida species at low concentrations, suggesting their potential use in clinical settings .
  • Anticancer Mechanisms : Research into the anticancer effects demonstrated that the compound induced cell cycle arrest at the G2/M phase and altered the expression of apoptosis-related genes, indicating its potential as a therapeutic agent for cancer treatment .

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